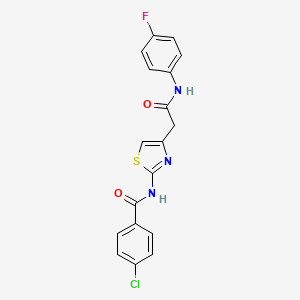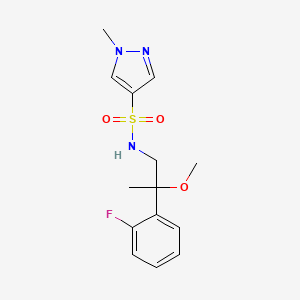![molecular formula C10H11F4NO4S B2586015 [4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid CAS No. 2287315-54-0](/img/structure/B2586015.png)
[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2287315-54-0 . It has a molecular weight of 317.26 . The compound is stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is (4-(aminomethyl)phenyl)methanesulfonyl fluoride 2,2,2-trifluoroacetate . The InChI code is 1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) .It is stored at a temperature of 4 degrees Celsius . The salt data is OC(=O)C(F)(F)F .
Aplicaciones Científicas De Investigación
Facile Synthesis of α-Monofluoromethyl Alcohols
A novel synthetic approach has been developed for β-monofluorinated alcohols using α-trimethylsilyl-α-fluorobis(phenylsulfonyl)methane (TMSCF(SO2Ph)2) as a monofluoromethylating reagent. This method provides a facile protocol under mild conditions, offering high yields and demonstrating the utility of fluoroalkyl sulfones in organic synthesis (Prakash et al., 2012).
Anomalous α-Fluorine Effect on Acidity
Research on the acidities of nucleophilic monofluoromethylating reagents, specifically α-fluoro(phenylsulfonyl)methane derivatives, has shown an unexpected effect where α-fluorine substitution does not enhance but rather weakens the acidity of these compounds. This finding challenges previous assumptions about the electron-withdrawing capacity of fluorine (Zheng et al., 2021).
Synthesis of Fluoro-Containing Materials
The synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol illustrates the utility of fluorinated compounds in creating materials with unique properties. This compound's synthesis involves hexafluoroacetone and highlights the potential for developing organic fluoro-containing polymers (Li et al., 2015).
Catalytic Asymmetric Synthesis
The catalytic asymmetric addition to cyclic N-acyl-iminium using α-fluoro(phenylsulfonyl)methane derivatives provides a metal-free method to access sulfone and fluorine-containing quaternary stereocenters. This approach underscores the importance of catalysis in achieving high stereocontrol in synthetic organic chemistry (Bhosale et al., 2022).
Direct Hydrofluorination
The development of methods for direct hydrofluorination of methallyl-containing substrates using a methanesulfonic acid/triethylamine trihydrofluoride combination showcases advancements in achieving selective fluorination reactions under metal-free conditions, crucial for the synthesis of fluorinated organic compounds (Bertrand et al., 2019).
Safety and Hazards
The compound is labeled with the pictograms GHS05 and GHS07, indicating that it is corrosive and can cause skin irritation or serious eye damage . The hazard statements are H302, H315, H318, and H335, which mean it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[4-(aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.C2HF3O2/c9-13(11,12)6-8-3-1-7(5-10)2-4-8;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFLGCCDVPGLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CS(=O)(=O)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2585933.png)
![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2585936.png)



![2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2585942.png)
![2-[1-(3-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2585943.png)
![(Z)-ethyl 3-allyl-2-((4-fluorobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585944.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2585952.png)

